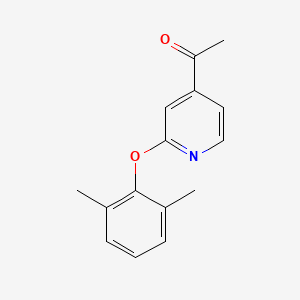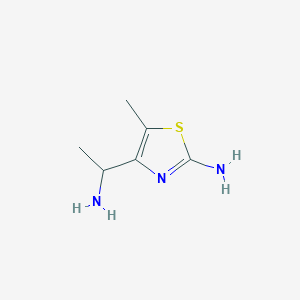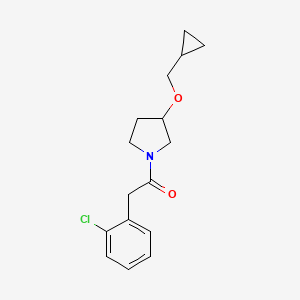
1-(1-Bromoethyl)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-Bromoethyl)-4-(trifluoromethyl)benzene” is a chemical compound with the empirical formula C9H8BrF3O and a molecular weight of 269.06 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “1-(1-Bromoethyl)-4-(trifluoromethyl)benzene” can be represented by the SMILES stringCC(C1=CC=C(C=C1)OC(F)(F)F)Br . Physical And Chemical Properties Analysis
“1-(1-Bromoethyl)-4-(trifluoromethyl)benzene” is a solid substance . It has a molecular weight of 269.06 . The compound is represented by the SMILES stringCC(C1=CC=C(C=C1)OC(F)(F)F)Br .
Scientific Research Applications
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, serves as a versatile starting material for organometallic synthesis. Its preparation involves the treatment of 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media, facilitating various synthetically useful reactions via organometallic intermediates (Porwisiak & Schlosser, 1996).
Site Selective Metalation
Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes undergo site-selective deprotonation adjacent to the halogen substituent when treated with alkyllithiums, leading to specific hydrogen/metal interconversions. This process allows for selective reactions at various positions, demonstrating the compound's utility in controlled chemical synthesis (Mongin, Desponds & Schlosser, 1996).
Radical Addition in Aqueous Media
The compound's use in bromine atom-transfer radical addition in aqueous media, as demonstrated with ethyl bromoacetate and 1-octene, highlights its potential in organic synthesis. This reaction proceeds smoothly in various solvents, indicating the versatility of the compound in different chemical environments (Yorimitsu et al., 2001).
Aryne Route to Naphthalenes
The compound serves as a precursor in generating arynes, which can be intercepted with furan to produce cycloadducts. These adducts are valuable in synthesizing naphthalenes, showcasing the compound's role in complex organic synthesis (Schlosser & Castagnetti, 2001).
Fluorescence Properties
1-Bromo-4-(2,2-diphenylvinyl)benzene, a derivative, exhibits significant fluorescence properties in both solution and solid-state, indicating potential applications in materials science and photonics (Zuo-qi, 2015).
Functionalized (Trifluoromethyl)benzenes and Pyridines
The compound's derivatives participate in Diels-Alder reactions, facilitating the production of trifluoromethyl-substituted phthalates, benzoates, and pyridinecarboxylic acids. This underlines its significance in synthesizing a variety of functionalized organic compounds (Volle & Schlosser, 2002).
Electrochemical Properties
Ethynylferrocene compounds of 1,3,5-tribromobenzene exhibit reversible oxidations, indicating potential applications in electrochemical studies and materials science (Fink et al., 1997).
Conformational Studies
Studies on 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene reveal its unique conformational properties, hinting at its potential applications in understanding molecular structures and steric effects in chemical reactions (Okazaki et al., 1989).
X-Ray Structure Determinations
Research on bromo- and bromomethyl-substituted benzenes, including compounds related to 1-(1-Bromoethyl)-4-(trifluoromethyl)benzene, provides insights into molecular interactions and structural determinations, useful in materials science and crystallography (Jones, Kuś & Dix, 2012).
Synthesis and Characterization of Novel Materials
The synthesis and characterization of novel fluorine-containing polyetherimide using related compounds demonstrate the material's potential in polymer science and materials engineering (Xin-hai, 2010).
Safety and Hazards
“1-(1-Bromoethyl)-4-(trifluoromethyl)benzene” is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . It is a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . The safety information includes the following hazard statements: H301 - H413 . The precautionary statements include: P301 + P330 + P331 + P310 .
properties
IUPAC Name |
1-(1-bromoethyl)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6(10)7-2-4-8(5-3-7)9(11,12)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPMBVBOSDEYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68120-42-3 |
Source


|
| Record name | 1-(1-bromoethyl)-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(2-chloropyridin-4-yl)methanone;hydrochloride](/img/structure/B2756189.png)


![3-[(4-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2756193.png)
![3,4-dimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2756194.png)

![4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2756198.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2756199.png)
![(E)-methyl 3-(prop-2-yn-1-yl)-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2756203.png)

![1-(3-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2756209.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2756211.png)
![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile](/img/structure/B2756212.png)